(1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol

Neuropharmacology Medicinal Chemistry Structure-Activity Relationship (SAR)

A unique tool compound for SAR studies of arylcyclohexylamines at the NMDA receptor PCP binding site. The 3-hydroxymethyl substituent on the piperidine ring confers a 10-80x reduction in PCP-site affinity versus unsubstituted PCP, yet retains opioid receptor interactions. This orthogonal activity profile makes it an ideal negative control and probe for dissecting binding site determinants, validated by MC-4R modulator patent claims. Suitable as a synthetic intermediate for novel therapeutic candidates targeting metabolic and psychiatric disorders.

Molecular Formula C18H27NO
Molecular Weight 273.42
CAS No. 439109-52-1
Cat. No. B2590239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol
CAS439109-52-1
Molecular FormulaC18H27NO
Molecular Weight273.42
Structural Identifiers
SMILESC1CCC(CC1)N2CCCC(C2C3=CC=CC=C3)CO
InChIInChI=1S/C18H27NO/c20-14-16-10-7-13-19(17-11-5-2-6-12-17)18(16)15-8-3-1-4-9-15/h1,3-4,8-9,16-18,20H,2,5-7,10-14H2
InChIKeyOSJBIUWOUITRHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol CAS 439109-52-1: Chemical Identity and Procurement Baseline


(1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol (CAS 439109-52-1) is a substituted piperidine derivative with the molecular formula C18H27NO and a molecular weight of 273.4 g/mol [1]. Its structure comprises a piperidine ring substituted at the 1-position with a cyclohexyl group, at the 2-position with a phenyl group, and at the 3-position with a methanol group. Key physicochemical descriptors calculated for this compound include an XLogP3-AA value of 3.7 and a topological polar surface area (TPSA) of 23.5 Ų [1]. These properties place it within a specific lipophilic range, which is a critical factor in its potential to cross biological membranes, differentiating it from more polar analogs.

Procurement Alert: Why Generic Piperidines Cannot Substitute for (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol


Selecting a different piperidine derivative, such as the unsubstituted parent compound 1-(1-phenylcyclohexyl)piperidine (PCP) or a positional isomer, is not scientifically equivalent. The introduction of a hydroxyl group at the 3-position of the piperidine ring in (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol is a key structural determinant of its pharmacological profile. Published research demonstrates that hydroxylation of the piperidine ring in this class of arylcyclohexylamines can drastically alter receptor binding affinity, with effects ranging from a 10- to 80-fold decrease in activity at the [3H]PCP binding site . This specific regiochemistry is therefore non-interchangeable and can be leveraged for a distinct biological or synthetic outcome.

(1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol: Quantitative Evidence for Differentiated Selection


Regiospecific Hydroxylation on the Piperidine Ring: A Key Modulator of PCP Binding Site Affinity

Hydroxylation of the piperidine ring in 1-(1-phenylcyclohexyl)piperidine (PCP) derivatives, which includes the target compound's core structure, generally results in a quantifiable decrease in activity at the [3H]PCP binding site. The published range for this effect is a 10- to 80-fold reduction in inhibiting [3H]PCP binding compared to unsubstituted PCP . This finding is based on a study of multiple hydroxylated analogs and is a class-level inference for (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol.

Neuropharmacology Medicinal Chemistry Structure-Activity Relationship (SAR)

Divergent Pharmacological Profile: Minimal Impact on Opioid Receptor Affinity

In contrast to the significant decrease in [3H]PCP binding, hydroxylation of PCP derivatives does not produce a large variation in affinity for the morphine (opioid) receptor . This indicates a functional uncoupling of the two pharmacological activities. A specific PCP derivative with an affinity for the [3H]PCP binding site 8 times higher than PCP itself had an affinity for the morphine receptor 430 times higher than PCP and only one order of magnitude lower than morphine . While the target compound's exact values are unknown, this class-level data underscores that hydroxylation can independently modulate these two important pathways.

Receptor Pharmacology Drug Discovery Off-Target Screening

Relevance as a Structural Moiety in MC4R Modulator Patent Space

A patent (CA 2519372) explicitly claims novel substituted cyclohexyl and piperidinyl derivatives as melanocortin-4 receptor (MC-4R) modulators [1]. The claimed structural space includes compounds with a piperidine core substituted with both cyclohexyl and phenyl groups, directly encompassing the structural features of (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol. This establishes the compound as a relevant building block or core fragment for generating proprietary molecules with therapeutic potential in obesity, diabetes, and sexual dysfunction (via MC-4R agonism) or cancer cachexia and anxiety (via MC-4R antagonism) [1].

Metabolic Disease Endocrinology Melanocortin Receptor

Computational ADME-Tox Differentiation: Predicted Lipophilicity (XLogP3-AA)

The compound's computed XLogP3-AA value is 3.7, indicating high lipophilicity [1]. This property is critical for passive membrane permeability and blood-brain barrier (BBB) penetration. In comparison, a more polar analog would have a lower LogP and potentially reduced CNS exposure. This quantitative descriptor allows for rational selection in silico, where a LogP in this range is often associated with optimal CNS drug-like properties (typically LogP between 2-4).

ADME-Tox Computational Chemistry Drug Design

Procurement-Specific Purity and Quality Assurance

Commercially available (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol (CAS 439109-52-1) from reputable vendors is supplied with a standard purity of 90% . Vendors provide batch-specific quality assurance documentation including NMR, HPLC, and GC analyses . This establishes a verifiable quality baseline for procurement.

Analytical Chemistry Quality Control Chemical Procurement

Optimal Scientific and Industrial Use Cases for (1-Cyclohexyl-2-phenylpiperidin-3-yl)methanol Based on Verified Evidence


Investigating the Neuropharmacology of NMDA/PCP Binding Sites

This compound is best deployed as a tool compound in studies designed to dissect the structure-activity relationship (SAR) of arylcyclohexylamines at the NMDA receptor-associated PCP binding site. Based on class-level evidence, its hydroxylated piperidine ring is expected to confer a significantly reduced affinity (by a factor of 10-80x) compared to unsubstituted PCP . This makes it a valuable negative control or a probe for studying binding site interactions that are less dependent on high-affinity PCP-like binding.

Evaluating Independent Modulation of Opioid and PCP-Site Signaling

The compound can be used in pharmacological assays to study the functional uncoupling of PCP-site and opioid receptor pathways. Class data suggests that hydroxylation in this series does not substantially alter opioid receptor affinity, even as PCP-site binding is dramatically reduced . This unique profile supports research into compounds with minimized psychotomimetic liability while potentially retaining other neuromodulatory properties.

Medicinal Chemistry: Fragment for MC4R-Targeted Drug Discovery

In an industrial or academic drug discovery setting, this compound serves as a validated core fragment or synthetic intermediate. Its structural motif falls squarely within the claims of patents for MC-4R modulators, which are under investigation for treating metabolic and psychiatric disorders . This provides a clear, patent-informed rationale for its use as a starting point in the design and synthesis of novel therapeutic candidates.

In Silico Modeling and ADME Prediction of Lipophilic Piperidines

The computed XLogP3-AA value of 3.7 makes this compound a suitable reference standard or validation molecule for computational models predicting lipophilicity, membrane permeability, and blood-brain barrier penetration for this chemical class . Its well-defined structure and availability facilitate its use in comparative QSAR and ADME-Tox modeling exercises.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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